molecular formula C18H17ClN4O2 B2901107 1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide CAS No. 878734-04-4

1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide

Cat. No.: B2901107
CAS No.: 878734-04-4
M. Wt: 356.81
InChI Key: AZFULUHEAGOSKP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-chloro-4-methylphenyl group at the 1-position of the triazole ring and a 2-methoxyphenyl substituent on the carboxamide nitrogen. Triazole carboxamides are widely studied for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-8-9-13(10-14(11)19)23-12(2)17(21-22-23)18(24)20-15-6-4-5-7-16(15)25-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFULUHEAGOSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit certain biological pathways in pests and weeds.

    Materials Science: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can inhibit or activate these targets, leading to its observed biological effects. For example, in medicinal applications, it may inhibit the growth of cancer cells by interfering with their metabolic processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and synthesis strategies.

Structural Analogs and Substituent Effects
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Data (Melting Point, Yield) Evidence ID
Target Compound Triazole-4-carboxamide 1-(3-Chloro-4-methylphenyl), N-(2-methoxyphenyl), 5-methyl Not provided Not provided Not reported -
N-Butyl-1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxamide Triazole-4-carboxamide 1-(3-Chloro-4-methylphenyl), N-butyl, 5-methyl C15H19ClN4O 306.794 Not reported
1-(3-Chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidone-3-carboxamide 1-(3-Chloro-4-methylphenyl), N-(2-methoxy-5-methylphenyl), 5-oxo C20H21ClN2O3 372.845 Not reported
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-5-methyl-3-phenylisoxazole-4-carboxamide (5f) Isoxazole-4-carboxamide N-(2-methoxyphenyl-pyrazole), 3-phenyl, 5-methyl C22H20N4O3 388.43 Mp: 172–174°C, Yield: Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-4-carboxamide 5-Chloro, 3-methyl, N-(4-cyano-1-phenylpyrazole) C21H15ClN6O 402.83 Mp: 133–135°C, Yield: 68%

Key Observations :

  • Triazole vs. Isoxazole-containing analogs () introduce additional electronegativity, which may influence binding interactions .
  • Substituent Impact: The 2-methoxyphenyl group in the target compound and analog 5f () enhances solubility via methoxy’s hydrophilic character.
Physicochemical Properties
  • Melting Points : Triazole/pyrazole carboxamides (e.g., 3a, 5f) exhibit melting points between 133–174°C, suggesting moderate crystalline stability. The target compound’s melting point is unreported but likely falls within this range .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 300 Da, aligning with analogs like 3a (402.83 Da) and 5f (388.43 Da) .
Hydrogen Bonding and Crystallography
  • Triazole carboxamides form robust hydrogen-bonding networks via the carboxamide NH and triazole N atoms, as seen in pyrazole derivatives (). Crystallographic validation using SHELX software () is common for such structures, ensuring accurate conformational analysis .

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